molecular formula C24H24N4O5S B2590366 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile CAS No. 941000-62-0

5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

Numéro de catalogue: B2590366
Numéro CAS: 941000-62-0
Poids moléculaire: 480.54
Clé InChI: ZZYUGXDCOAJCLU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a carbonitrile group at position 2. The oxazole ring is further functionalized at position 2 with a 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl moiety and at position 5 with a [(2H-1,3-benzodioxol-5-yl)methyl]amino group.

Propriétés

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c1-16-8-10-28(11-9-16)34(29,30)19-5-3-18(4-6-19)23-27-20(13-25)24(33-23)26-14-17-2-7-21-22(12-17)32-15-31-21/h2-7,12,16,26H,8-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYUGXDCOAJCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC5=C(C=C4)OCO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Amino Group: The benzodioxole derivative is then reacted with an appropriate amine to introduce the amino group.

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an α-haloketone and an amide.

    Coupling Reactions: The final step involves coupling the benzodioxole derivative with the oxazole derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Similarity and Functional Group Analysis

The compound shares structural motifs with other oxazole-4-carbonitrile derivatives (Table 1). Key analogs include:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP* Similarity Index (Tanimoto)
Target Compound 1,3-Oxazole-4-carbonitrile 5-[(Benzodioxol-methyl)amino], 2-[4-(piperidinyl sulfonyl)phenyl] 478.52 2.8
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 1,3-Oxazole-4-carbonitrile 5-(Fluorobenzoyl piperazinyl), 2-(2-fluorophenyl) 451.43 3.1 0.72
2-{[3-(4-Acetyl-1,4-diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]-5-pyrimidinecarbonitrile Pyrimidinecarbonitrile 2-(Acetyl diazepanyl phenylamino), 4-(methylamino thiazolyl) 490.56 1.9 0.65
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile 1,3-Oxazole-4-carbonitrile 5-[(4-Fluorobenzyl)amino], 2-(methoxyphenoxy furyl) 448.41 2.5 0.68

*LogP values estimated via computational tools (e.g., PubChem).

Key Observations :

  • Oxazole vs.
  • Sulfonyl vs. Carbonyl Groups : The 4-methylpiperidinyl sulfonyl group in the target compound may enhance solubility and hydrogen-bond acceptor capacity relative to fluorobenzoyl or acetyl substituents .
  • Benzodioxol vs. Fluorophenyl Moieties : The benzodioxol group in the target compound provides electron-rich aromaticity, which could improve interactions with π-π stacking regions in enzymes, compared to fluorophenyl groups in .
Bioactivity and Target Profiling

Evidence from bioactivity clustering () suggests that oxazole-4-carbonitriles with sulfonamide or benzodioxol groups often target enzymes such as carbonic anhydrases or kinases. For example:

  • Carbonic Anhydrase Inhibition: Benzenesulfonamide derivatives (e.g., ) exhibit nanomolar inhibition of carbonic anhydrase IX. The target compound’s piperidinyl sulfonyl group may confer similar activity but with altered isoform selectivity.
  • Kinase Modulation : Fluorophenyl-substituted oxazoles (e.g., ) show moderate activity against tyrosine kinases, while the target compound’s benzodioxol group may shift selectivity toward serine/threonine kinases due to steric and electronic differences .

Activity Cliffs: Structural analogs with minor modifications (e.g., replacing benzodioxol with fluorophenyl) can lead to drastic potency changes. For instance, replacing the 4-methylpiperidinyl sulfonyl group with a methoxyphenoxy furyl group () reduces predicted binding affinity by ~40% in silico models .

Computational Similarity Metrics

Tanimoto coefficients () quantify structural similarity:

  • The target compound shares ~70% similarity with fluorophenyl-substituted oxazoles (e.g., ), suggesting overlapping bioactivity profiles.
  • Lower similarity (~65%) with pyrimidinecarbonitriles () aligns with divergent target preferences .

Activité Biologique

The compound 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C26H30N4O4S
  • Molecular Weight : 478.61 g/mol
  • CAS Number : Not available

The biological activity of this compound appears to be primarily linked to its interaction with various biological targets, including:

  • Tyrosine Kinases : The presence of the benzodioxole and piperidine moieties suggests potential inhibition of kinases involved in cancer progression. Similar compounds have shown efficacy in targeting c-Src and Abl kinases, which are critical in tumor growth and metastasis .

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Anticancer Activity : In vitro studies suggest that derivatives with similar structures inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction .
  • Anti-inflammatory Properties : Compounds containing benzodioxole structures have been associated with reduced inflammation markers in animal models .

Case Studies and Research Findings

  • Inhibition of Tumor Growth : A study involving a related compound demonstrated significant tumor growth inhibition in xenograft models of pancreatic cancer when administered orally. The mechanism was attributed to selective inhibition of c-Src activity .
  • Pharmacokinetics : A pharmacokinetic evaluation showed that related compounds possess favorable absorption and distribution profiles, leading to sustained plasma concentrations conducive to therapeutic efficacy .
  • Preclinical Trials : In preclinical settings, compounds similar to the target molecule have shown promising results in reducing tumor size and improving survival rates in aggressive cancer models .

Comparative Analysis

PropertyThis compoundRelated Compounds
Molecular Weight478.61 g/molVaries
Target Kinasesc-Src, Ablc-Src, Abl
Anticancer ActivityYes (in vitro studies)Yes
Anti-inflammatory ActivityYes (in animal models)Yes
PharmacokineticsFavorable absorption and distributionFavorable

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?

  • Methodological Answer : Synthesis requires multi-step reactions with precise control of temperature, solvent choice, and inert atmospheres (e.g., nitrogen). Key steps include:
  • Coupling Reactions : Use of anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) as solvents to stabilize intermediates .
  • Catalysts : Palladium-based catalysts for Suzuki-Miyaura cross-coupling to link aromatic groups .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the oxazole core. Confirm purity via HPLC (>95%) .

Q. How can the compound’s structure be rigorously characterized to validate synthetic success?

  • Methodological Answer : Combine spectroscopic and computational methods:
  • NMR : Analyze 1H^1H- and 13C^13C-NMR to confirm substituent positions (e.g., benzodioxol methylene protons at δ 4.8–5.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 550.12) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Screen for enzyme inhibition or receptor binding:
  • Kinase Inhibition : Use ATP-competitive assays (e.g., ADP-Glo™) to test activity against kinases like PI3K or Aurora B .
  • Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) to assess membrane permeability in HeLa or HEK293 cells .

Advanced Research Questions

Q. How can contradictory results in biological activity assays (e.g., IC50_{50}50​ variability) be resolved?

  • Methodological Answer : Address discrepancies through:
  • Assay Standardization : Normalize protocols (e.g., fixed ATP concentrations in kinase assays) to reduce variability .
  • Structural Analog Comparison : Test derivatives (e.g., replacing 4-methylpiperidinyl with morpholine) to isolate pharmacophore contributions .
  • Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a cause of inconsistent activity .

Q. What computational strategies are effective for predicting binding modes and selectivity?

  • Methodological Answer : Employ hybrid quantum mechanics/molecular mechanics (QM/MM) and docking:
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the oxazole ring .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) over 100-ns trajectories to assess stability .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for sulfonylphenyl modifications .

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, bioavailability) be improved without compromising activity?

  • Methodological Answer : Apply structure-property relationship (SPR) optimization:
  • Prodrug Design : Introduce phosphate esters on the carbonitrile group to enhance aqueous solubility .
  • Lipophilicity Adjustment : Replace the benzodioxol group with a fluorinated analog to balance LogP (target range: 2–3) .
  • Cocrystallization : Use coformers (e.g., succinic acid) to improve dissolution rates .

Q. What experimental controls are critical when studying off-target effects in cell-based assays?

  • Methodological Answer : Mitigate false positives/negatives by:
  • Negative Controls : Use scrambled siRNA or inactive enantiomers to confirm target specificity .
  • Cytotoxicity Profiling : Measure lactate dehydrogenase (LDH) release to distinguish apoptosis from necrosis .
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify unintended signaling modulation .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between computational binding predictions and experimental IC50_{50}50​ values?

  • Methodological Answer : Cross-validate using:
  • Alanine Scanning Mutagenesis : Identify critical receptor residues; mismatches suggest model inaccuracies .
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to compare with docking scores .
  • Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution for structural validation .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Methodological Answer : Apply robust statistical frameworks:
  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50} with 95% confidence intervals .
  • Bootstrapping : Resample data 1,000× to assess reproducibility of inhibition trends .
  • Outlier Detection : Use Grubbs’ test (α=0.05) to exclude anomalous replicates .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.